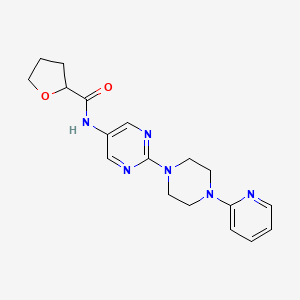![molecular formula C21H25F3N2O3S B2595152 1-[4-Methoxy-3-(propan-2-yl)benzenesulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 706773-76-4](/img/structure/B2595152.png)
1-[4-Methoxy-3-(propan-2-yl)benzenesulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-Methoxy-3-(propan-2-yl)benzenesulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C21H25F3N2O3S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Theoretical Studies
The study on novel piperazine derivatives, including those structurally related to 1-[4-Methoxy-3-(propan-2-yl)benzenesulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, focuses on crystal structure analysis, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These compounds exhibit specific crystal packing and intermolecular interactions, which are critical for understanding their physical properties and reactivity. Such studies are essential for the development of new materials and drugs, providing insights into the molecular structure and potential applications in various fields, including pharmaceuticals (Kumara et al., 2017).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives related to piperazine compounds has demonstrated antimicrobial properties. These studies involve synthesizing novel compounds and evaluating their effectiveness against various microorganisms. Such research contributes to the development of new antibiotics and antimicrobial agents, addressing the increasing concern over antibiotic resistance (Bektaş et al., 2007).
Serotonin Receptor Antagonism
Compounds structurally similar to this compound have been prepared and evaluated as serotonin receptor antagonists. This research is significant for understanding the compounds' potential in treating various neurological and psychiatric disorders by modulating serotonin receptors (Yoon et al., 2008).
Oxidative Metabolism and Drug Development
The oxidative metabolism of piperazine derivatives has been studied, focusing on their transformation into metabolites via various cytochrome P450 enzymes. This research is critical for drug development, providing insights into drug metabolism, potential interactions, and the optimization of pharmacokinetic properties (Hvenegaard et al., 2012).
Novel Antidepressants and CNS Agents
Research on piperazine derivatives explores their potential as central nervous system (CNS) agents, including antidepressants. By understanding the structure-activity relationships and synthesizing new compounds, researchers aim to develop more effective treatments for CNS disorders, such as depression and anxiety (Mokrosz et al., 1994).
Properties
IUPAC Name |
1-(4-methoxy-3-propan-2-ylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O3S/c1-15(2)19-14-18(7-8-20(19)29-3)30(27,28)26-11-9-25(10-12-26)17-6-4-5-16(13-17)21(22,23)24/h4-8,13-15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQWOZMMGHLPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2595072.png)
![N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2595073.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)

![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)
![Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2595084.png)
![3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2595086.png)
![1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595087.png)
![5-{4-[(cyclopropylamino)carbonyl]benzyl}-1-methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2595088.png)
![3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid](/img/structure/B2595091.png)
